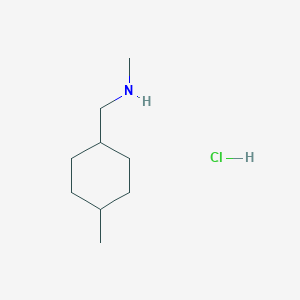

N-Methyl-1-(4-methylcyclohexyl)methanamine;hydrochloride

Description

N-Methyl-1-(4-methylcyclohexyl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by a methyl-substituted cyclohexyl group attached to a methanamine backbone. The compound’s structure includes a cyclohexane ring with a methyl group at the 4-position, contributing to its stereochemical complexity and lipophilicity.

Properties

IUPAC Name |

N-methyl-1-(4-methylcyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8-3-5-9(6-4-8)7-10-2;/h8-10H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDUNPXVCHMRHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CNC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methylcyclohexyl)methanamine;hydrochloride typically involves the reaction of 4-methylcyclohexylamine with formaldehyde and hydrogen chloride. The reaction conditions include:

Reactants: 4-methylcyclohexylamine, formaldehyde, hydrogen chloride.

Solvent: Often carried out in an aqueous or alcoholic medium.

Temperature: The reaction is usually conducted at room temperature.

Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N-Methyl-1-(4-methylcyclohexyl)methanamine;hydrochloride involves large-scale batch or continuous processes. The reaction is optimized for yield and purity, often using automated systems to control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methylcyclohexyl)methanamine;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-1-(4-methylcyclohexyl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methylcyclohexyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, emphasizing substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Lipophilicity : The cyclohexyl derivative (target compound) exhibits higher lipophilicity compared to aryl analogs, impacting membrane permeability and pharmacokinetics .

- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) increase acidity, while electron-donating groups (e.g., methyl in ) enhance stability.

- Stereochemical Complexity : Cyclohexyl derivatives may exist as cis/trans isomers, affecting receptor binding and crystallization behavior .

Physicochemical Properties

- Solubility: Cyclohexyl derivatives are less water-soluble than aryl analogs due to non-polar bulk. Phenoxy-substituted compounds (e.g., ) show improved aqueous solubility via polar interactions.

- Thermal Stability : Melting points vary with substituents; nitrofuran analogs (e.g., ) exhibit higher thermal stability (m.p. 229°C) compared to aliphatic amines.

- Spectroscopic Data :

Q & A

Basic: What synthetic methods are recommended for N-Methyl-1-(4-methylcyclohexyl)methanamine hydrochloride?

Answer:

The synthesis typically involves multi-step reactions under controlled conditions. For structurally similar compounds (e.g., cyclohexyl or aryl-substituted methanamines), key steps include:

- Alkylation/Reductive Amination : Reaction of 4-methylcyclohexanone with methylamine under hydrogenation conditions to form the amine backbone .

- Salt Formation : Treatment with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt .

- Optimization : Use of catalysts (e.g., palladium for coupling reactions) and inert atmospheres to prevent oxidation .

Validation : Monitor purity via HPLC (>98%) and confirm structure with H/C NMR .

Basic: How is the structural integrity of this compound confirmed in experimental settings?

Answer:

Structural validation employs:

- Spectroscopy : NMR (H, C) to confirm methyl and cyclohexyl substituents. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 212.2) and isotopic patterns matching Cl .

- X-ray Crystallography : For absolute stereochemistry, though limited data exist for this specific compound .

Advanced: What biological mechanisms are hypothesized for this compound?

Answer:

Based on structural analogs (e.g., oxazole/thiazole derivatives):

- Enzyme Inhibition : Potential inhibition of succinate dehydrogenase or cholinesterases, inferred from nitro/methyl-substituted analogs .

- Receptor Interactions : Methylcyclohexyl groups may enhance lipophilicity, favoring membrane penetration and binding to G-protein-coupled receptors (GPCRs) .

Methodology : Validate via in vitro assays (e.g., fluorogenic enzyme assays) and molecular docking studies .

Advanced: How do solubility and formulation challenges impact pharmacological studies?

Answer:

- Salt Form : Hydrochloride improves aqueous solubility (e.g., >50 mg/mL in water) but may require pH adjustment for in vivo stability .

- Lipophilicity : LogP values (~2.5) suggest moderate blood-brain barrier penetration, requiring formulation with cyclodextrins or liposomes for targeted delivery .

Experimental Design : Use dynamic light scattering (DLS) to assess nanoparticle formulations .

Advanced: How can researchers resolve contradictions in reported biological activities?

Answer:

Contradictions (e.g., varying IC values) may arise from:

- Assay Conditions : Differences in buffer pH, temperature, or enzyme isoforms. Standardize protocols using reference inhibitors .

- Stereochemical Purity : Chiral impurities (e.g., enantiomers) can skew results. Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism .

Case Study : A 2023 study on thiazole derivatives resolved discrepancies by correlating ee (>99%) with consistent IC values .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Answer:

- Analog Synthesis : Compare with derivatives (e.g., 4-nitrophenyl or pyridyl substituents) to assess substituent effects on bioactivity .

- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potentials and predict binding affinities .

- Pharmacophore Mapping : Identify critical groups (e.g., methylcyclohexyl for lipophilicity, amine for H-bonding) using QSAR tools .

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) .

Advanced: How does stereochemistry influence its stability and activity?

Answer:

- Chiral Centers : The 4-methylcyclohexyl group may adopt axial/equatorial conformations, altering binding kinetics. Use NOESY NMR to study spatial arrangements .

- Enantiomer-Specific Activity : For analogs like (R)- and (S)-enantiomers, bioactivity differences of >10-fold are reported (e.g., in receptor binding) .

Mitigation : Optically pure synthesis via chiral catalysts or resolution techniques .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles due to potential irritancy (similar amines cause skin/eye irritation) .

- Storage : Inert atmosphere (Argon) at 2–8°C to prevent hygroscopic degradation .

- Waste Disposal : Neutralize with NaOH before disposal in halogenated waste containers .

Advanced: What computational tools are used to predict its ADMET properties?

Answer:

- Software : SwissADME or ADMETLab to estimate bioavailability (%F = ~65), CYP450 inhibition risks, and half-life ( ~3–5 h) .

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeation using lipid bilayer models .

Validation : Cross-check predictions with in vivo pharmacokinetic studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.